Carbonic acid,ammonium zinc salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

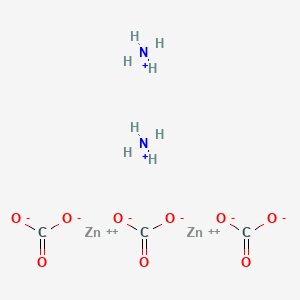

Carbonic acid, ammonium zinc salt (CAS 40861-29-8), also referred to as ammonium zinc carbonate (2:2:1), is an inorganic compound with the molecular formula (NH₄)₂ZnCO₃ . It belongs to the class of mixed ammonium-zinc salts, where ammonium (NH₄⁺) and zinc (Zn²⁺) cations are coordinated with carbonate (CO₃²⁻) anions. This compound is distinct from simple zinc carbonate (ZnCO₃) due to the incorporation of ammonium ions, which alters its solubility, stability, and reactivity .

Key properties include:

- Molecular weight: ~189.4 g/mol (calculated for (NH₄)₂ZnCO₃).

- Structure: Likely layered or coordination polymer, as seen in related hydroxycarbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆) .

- Applications: Limited direct industrial use is documented, but it may serve as a precursor in catalysis or materials synthesis, analogous to zinc ammonium chloride in galvanization .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium bicarbonate is traditionally synthesized through the reaction of gaseous ammonia with carbon dioxide in water under pressure. The reaction can be simplified as follows: [ \text{NH}_3 (g) + \text{H}_2\text{O} (l) + \text{CO}_2 (g) \rightarrow \text{NH}_4\text{HCO}_3 (s) ] Due to the volatile nature of its constituents, ammonium bicarbonate tends to decompose upon standing, especially in the presence of moisture, necessitating storage in a cool and dry place .

Industrial Production Methods: In industrial settings, ammonium bicarbonate is produced by combining carbon dioxide and ammonia. The reaction solution is kept cold to allow the precipitation of the product as a white solid. About 100,000 tons were produced in this way in 1997 .

Chemical Reactions Analysis

Types of Reactions: Ammonium bicarbonate undergoes several types of chemical reactions, including decomposition, neutralization, and substitution reactions.

Common Reagents and Conditions:

Decomposition: Upon heating, ammonium bicarbonate decomposes into ammonia, carbon dioxide, and water. [ \text{NH}_4\text{HCO}_3 \rightarrow \text{NH}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Neutralization: It reacts with acids to form ammonium salts and carbon dioxide. [ \text{NH}_4\text{HCO}_3 + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{CO}_2 + \text{H}_2\text{O} ]

Substitution: It reacts with sodium hydroxide to form sodium carbonate, ammonium hydroxide, and water. [ \text{NH}_4\text{HCO}_3 + 2\text{NaOH} \rightarrow \text{Na}_2\text{CO}_3 + \text{NH}_4\text{OH} + \text{H}_2\text{O} ]

Major Products Formed: The major products formed from these reactions include ammonia, carbon dioxide, water, ammonium salts, and sodium carbonate .

Scientific Research Applications

Ammonium bicarbonate has a wide array of applications across various scientific fields:

Chemistry: It serves as a buffer in lyophilization and matrix-assisted laser desorption/ionization (MALDI).

Biology: It is used in protein purification and as a reagent in biochemical assays.

Medicine: It is used in the preparation of certain pharmaceuticals and as a leavening agent in the food industry.

Industry: It is used as a fertilizer, in fire extinguishers, in the manufacturing of dyes, ceramics, and paints, and in leather tanning

Mechanism of Action

Ammonium bicarbonate exerts its effects primarily through its decomposition into ammonia, carbon dioxide, and water. This decomposition is facilitated by heat and moisture. The ammonia produced can act as a reducing agent in various chemical processes, while the carbon dioxide can be used in carbonation reactions .

Comparison with Similar Compounds

Zinc Carbonate (ZnCO₃)

- CAS : 3486-35-9; Formula : ZnCO₃ .

- Properties: Naturally occurs as smithsonite, with a trigonal crystal structure. Decomposes at ~140°C to ZnO and CO₂ . Insoluble in water (solubility: ~0.001 g/100 mL at 20°C) .

- Key Differences :

Hydrozincite (Zn₅(CO₃)₂(OH)₆)

Ammonium Bicarbonate (NH₄HCO₃)

Zinc Ammonium Sulfate Hydrate ((NH₄)₂Zn(SO₄)₂·xH₂O)

Data Table: Comparative Analysis

Research Findings

- High Zn²⁺ concentrations (>30 mg/L) induce toxicity, reducing chlorophyll content and enzyme activity .

- Reactivity :

- Ammonium zinc carbonate’s NH₄⁺ ions may enhance solubility in acidic conditions, unlike ZnCO₃, which remains inert .

Properties

CAS No. |

40861-29-8 |

|---|---|

Molecular Formula |

C3H8N2O9Zn2 |

Molecular Weight |

346.9 g/mol |

IUPAC Name |

diazanium;dizinc;tricarbonate |

InChI |

InChI=1S/3CH2O3.2H3N.2Zn/c3*2-1(3)4;;;;/h3*(H2,2,3,4);2*1H3;;/q;;;;;2*+2/p-4 |

InChI Key |

QOPSSYZLVIENBR-UHFFFAOYSA-J |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[NH4+].[NH4+].[Zn+2].[Zn+2] |

physical_description |

Liquid 30-40% Aqueous solution: Colorless liquid with an ammoniacal odor; [BASF MSDS] |

Related CAS |

1066-33-7 (Parent) 23713-49-7 (Parent) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.